5-Ureido-2-mercaptothiazole
Description
5-Ureido-2-mercaptothiazole is a heterocyclic compound featuring a thiazole backbone substituted with a mercapto (-SH) group at position 2 and a ureido (-NHCONH₂) moiety at position 3. This structure combines the reactivity of the thiol group with the hydrogen-bonding capacity of the ureido group, making it a candidate for applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C4H5N3OS2 |
|---|---|
Molecular Weight |
175.2 g/mol |
IUPAC Name |
(2-sulfanylidene-3H-1,3-thiazol-5-yl)urea |
InChI |
InChI=1S/C4H5N3OS2/c5-3(8)7-2-1-6-4(9)10-2/h1H,(H,6,9)(H3,5,7,8) |
InChI Key |
MUELJYPUJWAIKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=S)N1)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Ureido-2-mercaptothiazole with structurally or functionally related thiol-containing heterocycles, based on available evidence:
Table 1: Comparative Analysis of Thiol-Containing Heterocycles
Key Comparisons:
This could improve binding to biological targets compared to non-ureido analogs . Benzimidazole derivatives (e.g., 5-methoxy-2-mercaptobenzimidazole) feature fused aromatic systems, offering greater planarity and π-π stacking interactions, unlike the smaller thiazole ring .
Synthetic Complexity :
- 2-Mercapto-1,3,4-thiadiazole and mercaptosuccinic acid are commercially available, indicating straightforward synthesis .
- Benzimidazoles require multistep synthesis (e.g., condensation of o-phenylenediamine with carbon disulfide), while this compound would likely involve urea or isocyanate coupling to a preformed thiazole-thiol intermediate .
Biological Activity: Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans due to their ability to disrupt microbial cell membranes or enzymes .
Industrial Relevance :
- Commercial pricing (e.g., 2-Mercapto-1,3,4-thiadiazole at ¥10,000/25g ) reflects demand in agrochemical and pharmaceutical industries. This compound’s niche structure may limit large-scale applications without further optimization.
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